molecular formula C12H18N2O2 B7844631 4-amino-N-tert-butyl-3-methoxybenzamide

4-amino-N-tert-butyl-3-methoxybenzamide

Cat. No.: B7844631
M. Wt: 222.28 g/mol
InChI Key: AAYCZGWJYFELDF-UHFFFAOYSA-N
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Description

4-Amino-N-tert-butyl-3-methoxybenzamide is a substituted benzamide derivative characterized by an amino group at the 4-position, a methoxy group at the 3-position, and a tert-butyl moiety attached via an amide bond. This compound is of interest in medicinal chemistry due to its structural features, which are often associated with bioactivity in kinase inhibition, enzyme modulation, or receptor binding.

Properties

IUPAC Name

4-amino-N-tert-butyl-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-11(15)8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYCZGWJYFELDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-tert-butyl-3-methoxybenzamide typically involves a multi-step process. One common method starts with the condensation of 3-methoxy-4-nitrobenzoic acid with tert-butylamine to form N-tert-butyl-3-methoxy-4-nitrobenzamide. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, yielding this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using mixed solvents such as toluene and water for the condensation reaction. The reaction is typically carried out at low temperatures initially, followed by a gradual increase in temperature to facilitate the reaction . The reduction step can be performed using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-tert-butyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C is a common method.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of this compound from the nitro intermediate.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-amino-N-tert-butyl-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-tert-butyl-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (vs. Target Compound) Key Properties/Applications Reference
4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72) Pyrazole ring replaces amino group; methoxy retained Kinase inhibition, anticancer research
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide (3gg) Chloro replaces amino group Antibacterial activity
N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-tert-butylbenzamide Bromo at 3-position; acetyl(methyl)amino at 4-position Potential protease inhibition
4-tert-Butyl-N-(3-methoxypropyl)-N-[2-oxidanylidene-ethyl]benzamide Methoxypropyl chain; oxidanylidene modification Neuroprotective agent exploration
Key Observations:
  • Heterocyclic Additions : Compound 72 incorporates a pyrazole ring, enhancing π-π stacking interactions in kinase-binding pockets, a feature absent in the target compound .
  • Electron-Withdrawing Groups : Bromo substitution (as in ) increases steric bulk and electron-withdrawing effects, which may improve metabolic stability but reduce solubility.

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